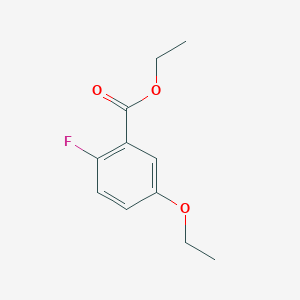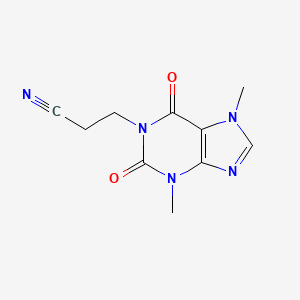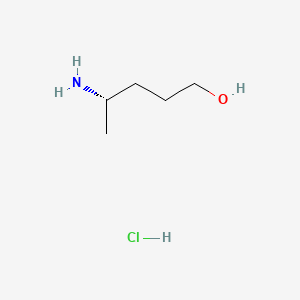
Octane, 1-(ethenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octane, 1-(ethenylthio)-: is an organic compound with the molecular formula C10H20S . It is also known by other names such as n-octyl-vinyl sulfide and octylsulfanyl-ethene . This compound is characterized by the presence of an octane chain attached to a vinyl sulfide group, making it a unique member of the sulfide family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Octane, 1-(ethenylthio)- typically involves the reaction of 1-bromooctane with ethylsulfanylacetate under specific conditions . Another method involves the reaction of 1-mercaptooctane with acetylene . These reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis routes mentioned above can be scaled up for industrial production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Octane, 1-(ethenylthio)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfide group to a sulfoxide or sulfone.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The vinyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Catalytic hydrogenation using is a typical method.
Substitution: Nucleophiles such as and can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Octane, 1-(ethenylthio)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the production of specialty chemicals and as a precursor for more complex compounds.
Wirkmechanismus
The mechanism of action of Octane, 1-(ethenylthio)- involves its interaction with various molecular targets. The vinyl sulfide group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and functions. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
1-Octanethiol: Similar in structure but contains a thiol group instead of a vinyl sulfide group.
Octane, 1-(methylthio)-: Contains a methylthio group instead of a vinyl sulfide group.
Eigenschaften
CAS-Nummer |
42779-08-8 |
|---|---|
Molekularformel |
C10H20S |
Molekulargewicht |
172.33 g/mol |
IUPAC-Name |
1-ethenylsulfanyloctane |
InChI |
InChI=1S/C10H20S/c1-3-5-6-7-8-9-10-11-4-2/h4H,2-3,5-10H2,1H3 |
InChI-Schlüssel |
FUQCHGNXIFLYAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCSC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl (1S,2S,5R)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14017501.png)





![2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14017558.png)
![(4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)boronic acid](/img/structure/B14017563.png)





